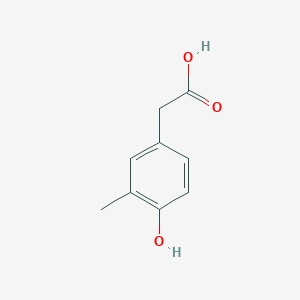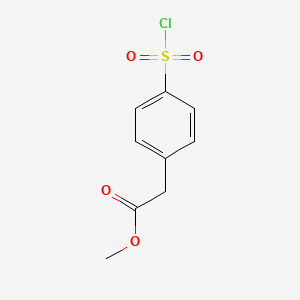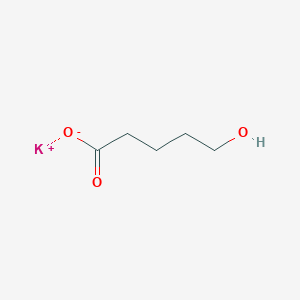
2-(4-Hydroxy-3-methylphenyl)acetic acid
Übersicht
Beschreibung
“2-(4-Hydroxy-3-methylphenyl)acetic acid” is a chemical compound with the molecular formula C9H10O3 . It has a molecular weight of 166.18 . The compound is also known by its IUPAC name, (4-Hydroxy-3-methylphenyl)acetic acid .
Synthesis Analysis
The synthesis of “2-(4-Hydroxy-3-methylphenyl)acetic acid” can involve multiple steps . For instance, one method involves the use of acetic acid . Another method involves a multi-step reaction with ethanol and sulfur, followed by a reaction with aqueous sodium hydroxide . Yet another method involves a reaction with boron tribromide in dichloromethane .Molecular Structure Analysis
The molecular structure of “2-(4-Hydroxy-3-methylphenyl)acetic acid” consists of 9 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI key for this compound is JQJMAHBZVDMIIT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-(4-Hydroxy-3-methylphenyl)acetic acid” is a powder at room temperature . Its melting point is between 108-110°C . The predicted boiling point is 346.0±27.0°C, and the predicted density is 1.262±0.06 g/cm3 . The compound has a predicted pKa of 4.51±0.10 .Wissenschaftliche Forschungsanwendungen
Antioxidant Property
The compound has been screened for its in vitro antioxidant property by DPPH radical scavenging assay . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Neurological Research
A fluorimetric method for the estimation of 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) has been developed and applied to normal brain tissue . The presence of homovanillic acid in the caudate nucleus of normal animals of several species has been demonstrated . This suggests potential applications in neurological research, particularly in understanding neurotransmitter metabolism.
Chemical Synthesis
The compound has been used in the chemo selective benzylation of 2,4-dihydroxy-3-methylacetophenone to give the 4-benzyloxy derivative . This indicates its role in organic synthesis and the development of new synthetic methodologies.
Spectroscopic Studies
The compound has been studied using FTIR and Raman spectroscopy to determine its chemical structure and functional groups . This suggests its potential use in analytical chemistry for the characterization of new compounds.
Material Science
The compound could potentially be used in material science . Its physical and chemical properties, such as melting point and solubility, suggest potential applications in the development of new materials .
Biological Research
Given its presence in various biological systems and its involvement in several biochemical processes, the compound could be used in biological research . It could help in understanding various biological phenomena at the molecular level .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
2-(4-hydroxy-3-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4,10H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJMAHBZVDMIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634177 | |
| Record name | (4-Hydroxy-3-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-3-methylphenyl)acetic acid | |
CAS RN |
29121-56-0 | |
| Record name | (4-Hydroxy-3-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: Does 4-hydroxy-3-methylphenylacetic acid interact with the enzyme 4-hydroxyphenylacetate 1-hydroxylase?
A1: Yes, the research indicates that 4-hydroxy-3-methylphenylacetic acid acts as an inhibitor of the enzyme 4-hydroxyphenylacetate 1-hydroxylase. [] The study determined a Ki value of 87 μM for this interaction, indicating its ability to compete with the enzyme's natural substrate, 4-hydroxyphenylacetic acid. []
Q2: What structural features are important for a compound to interact with 4-hydroxyphenylacetate 1-hydroxylase?
A2: The research highlights that a hydroxyl group at the C-4 position of the benzene ring is crucial for a compound to act as either a substrate or inhibitor of 4-hydroxyphenylacetate 1-hydroxylase. [] This suggests that this specific chemical group is essential for binding to the enzyme's active site.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)









